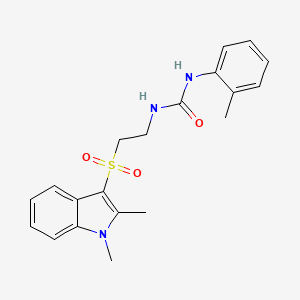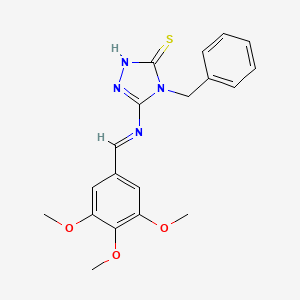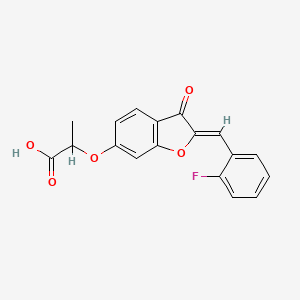
1-Bromo-2-(3-bromopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-(3-bromopropyl)benzene” is a chemical compound with the molecular formula C9H10Br2. It has a molecular weight of 277.99 . The IUPAC name for this compound is 1-bromo-2-(3-bromopropyl)benzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(3-bromopropyl)benzene” is 1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-2-(3-bromopropyl)benzene” are not available, bromobenzene, a related compound, can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(3-bromopropyl)benzene” include a molecular weight of 293.98 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Bromo-2-(3-bromopropyl)benzene: is widely used in organic synthesis as a building block for creating more complex molecules. Its two bromine atoms make it a valuable reagent for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds. This compound can be used to synthesize various biaryls and heteroaromatic compounds, which are often found in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-2-(3-bromopropyl)benzene serves as a precursor for the synthesis of potential drug candidates. It is particularly useful in the preparation of inhibitors, such as quinolinone derivatives that act as selective MAO-B inhibitors, which have applications in treating neurological disorders .
Material Science
The compound’s utility in material science stems from its role in modifying polymers and creating new materials with desired properties. It can be incorporated into polymer chains to alter their physical characteristics, such as increasing thermal stability or modifying electrical conductivity .
Polymer Chemistry
1-Bromo-2-(3-bromopropyl)benzene: is instrumental in polymer chemistry for the development of novel polymers. It can be used to introduce bromine into polymers, which can then be further functionalized or used as flame retardants. The bromine atoms can also facilitate the polymerization process by acting as initiators or catalysts .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic techniques. It helps in the calibration of instruments and ensures the accuracy of analytical methods when determining the presence of similar compounds in mixtures .
Environmental Science
The environmental applications of 1-Bromo-2-(3-bromopropyl)benzene include its use as a tracer or marker to study soil and water contamination. Its distinct chemical signature allows researchers to track the movement and concentration of pollutants in environmental samples .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .
Mode of Action
1-Bromo-2-(3-bromopropyl)benzene can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-(3-bromopropyl)benzene involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1-Bromo-2-(3-bromopropyl)benzene is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .
Action Environment
The action of 1-Bromo-2-(3-bromopropyl)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.
Propiedades
IUPAC Name |
1-bromo-2-(3-bromopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZJPZJOSGBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)
![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)


![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)

![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)


